4'-Hydroxy Diclofenac-13C6
Overview
Description
4’-Hydroxy Diclofenac-13C6 is a labeled metabolite of Diclofenac, a non-steroidal anti-inflammatory drug (NSAID). This compound is specifically labeled with carbon-13 isotopes, making it useful in various scientific research applications. 4’-Hydroxy Diclofenac is an active metabolite formed by the cytochrome P450 2C9 enzyme in the liver and exhibits anti-inflammatory and analgesic properties .
Mechanism of Action
Target of Action
The primary target of 4’-Hydroxy Diclofenac-13C6, an orally active metabolite of Diclofenac , is the enzyme Cytochrome P450 2C9 (CYP2C9) . This enzyme plays a crucial role in the metabolism of various substances, including drugs, and is involved in the oxidation of both small organic molecules and lipids .
Mode of Action
4’-Hydroxy Diclofenac-13C6 interacts with its target, CYP2C9, resulting in the metabolism of Diclofenac . This interaction leads to the production of 4’-Hydroxy Diclofenac, which exhibits anti-inflammatory and analgesic properties .
Biochemical Pathways
The compound affects the prostaglandin synthesis pathway . By inhibiting the action of cyclo-oxygenase, it blocks the production of prostaglandins in response to injury . Prostaglandins are lipid compounds that play key roles in inflammation and pain signaling .
Pharmacokinetics
The pharmacokinetics of 4’-Hydroxy Diclofenac-13C6 involve its absorption, distribution, metabolism, and excretion (ADME). It is metabolized by CYP2C9 in the liver, leading to the formation of 4’-Hydroxy Diclofenac
Result of Action
The action of 4’-Hydroxy Diclofenac-13C6 results in the reduction of inflammation and pain . This is achieved through the inhibition of prostaglandin production, which subsequently reduces inflammation and pain signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Hydroxy Diclofenac-13C6 involves the incorporation of carbon-13 isotopes into the diclofenac molecule. This is typically achieved through a series of chemical reactions that introduce the labeled carbon atoms at specific positions within the molecule. The synthetic route generally involves the following steps:
Starting Material: The synthesis begins with a precursor molecule that contains the carbon-13 isotopes.
Chemical Reactions: A series of chemical reactions, including halogenation, nitration, and reduction, are performed to modify the precursor molecule and introduce the desired functional groups.
Final Product: The final step involves the formation of the 4’-Hydroxy Diclofenac-13C6 molecule through a coupling reaction
Industrial Production Methods
Industrial production of 4’-Hydroxy Diclofenac-13C6 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) are used to purify the compound and confirm its identity .
Chemical Reactions Analysis
Types of Reactions
4’-Hydroxy Diclofenac-13C6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles
Major Products
The major products formed from these reactions include various derivatives of 4’-Hydroxy Diclofenac-13C6, such as quinones, reduced forms, and substituted analogs .
Scientific Research Applications
4’-Hydroxy Diclofenac-13C6 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to understand the pharmacokinetics and metabolism of diclofenac.
Biology: Employed in studies to investigate the effects of diclofenac and its metabolites on biological systems.
Medicine: Utilized in drug development and testing to evaluate the efficacy and safety of diclofenac and related compounds.
Industry: Applied in the development of analytical methods for the detection and quantification of diclofenac and its metabolites in various matrices
Comparison with Similar Compounds
Similar Compounds
4’-Hydroxy Diclofenac: The non-labeled version of the compound.
Diclofenac: The parent compound from which 4’-Hydroxy Diclofenac-13C6 is derived.
Aceclofenac: Another NSAID that is metabolized to 4’-Hydroxy Diclofenac
Uniqueness
4’-Hydroxy Diclofenac-13C6 is unique due to its carbon-13 labeling, which makes it particularly useful in research applications that require precise quantification and tracing of metabolic pathways. This isotopic labeling allows for more accurate and detailed studies compared to non-labeled compounds .
Properties
IUPAC Name |
2-[2-(2,6-dichloro-4-hydroxyanilino)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO3/c15-10-6-9(18)7-11(16)14(10)17-12-4-2-1-3-8(12)5-13(19)20/h1-4,6-7,17-18H,5H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVXVPRLBMWZLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=C(C=C2Cl)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40214326 | |
Record name | 4'-Hydroxydiclofenac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40214326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64118-84-9 | |
Record name | 4′-Hydroxydiclofenac | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64118-84-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Hydroxydiclofenac | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064118849 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4'-Hydroxydiclofenac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40214326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[2-(2,6-dichloro-4-hydroxyanilino)phenyl]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4'-HYDROXYDICLOFENAC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NJF5O599EF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4'-Hydroxydiclofenac | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013974 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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